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Compound of Interest

Compound Name: 12-Amino-1-dodecanol

Cat. No.: B015352

As researchers and developers in the pharmaceutical and material sciences, we constantly
seek molecules that offer versatility and precision. 12-Amino-1-dodecanol is one such
molecule, a bifunctional linear chain compound that provides a unique combination of a
hydrophilic head and a lipophilic tail, capped with two distinct reactive functional groups: a
primary amine (-NHz) and a primary alcohol (-OH). This structure makes it an invaluable
building block, particularly as a linker in complex molecular architectures and a key component
in advanced drug delivery systems.[1][2]

This guide provides a comprehensive overview of the core chemical and physical properties of
12-Amino-1-dodecanol, outlines robust protocols for its characterization, and explores its
applications, offering field-proven insights for its effective utilization in research and
development.

Part 1: Core Physicochemical Properties

The functionality of 12-Amino-1-dodecanol is a direct result of its molecular structure: a 12-
carbon aliphatic chain that imparts significant lipophilicity, terminated by polar amino and
hydroxyl groups. This amphiphilic nature governs its solubility, thermal properties, and
intermolecular interactions.

Structural and General Properties

A clear understanding of the fundamental properties is the first step in applying this molecule
effectively. Key identifiers and physical characteristics are summarized below.
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Property Value Source(s)
IUPAC Name 12-aminododecan-1-ol [3114]

CAS Number 67107-87-3 [4][5][6]
Molecular Formula C12H27NO [31[5]
Molecular Weight 201.35 g/mol [31[5]

White to off-white crystalline
Appearance , [6]
powder/solid

| | >98.0% (by Gas
Purity (Typical) Chromatography) .

Thermal and Solubility Profile

The long alkyl chain results in a relatively high melting point for an alcohol of its class, while the
terminal polar groups allow for solubility in polar organic solvents.
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Property Value

Rationale &
. Source(s)
Significance

79 - 83 °C (typically

Melting Point
~81 °C)

The high melting point

is due to strong
intermolecular

hydrogen bonding via

-OH and -NHz groups 6]
and van der Waals

forces along the C12

chain. This solid

nature is important for

handling and stability.

~303.6 °C (at 760

Boiling Point
mmHgQ)

The high boiling point
reflects the significant
energy required to o
overcome strong
intermolecular forces

in the liquid state.

Density ~0.9 g/cm?3

This density is typical
for long-chain aliphatic  [1]

compounds.

Soluble in Methanol,
Dichloromethane,
DMSO

Solubility

The polar functional
groups allow for
solubility in polar
organic solvents. Itis
poorly soluble in water
due to the long
hydrophobic C12
chain.

Part 2: Synthesis and Structural Elucidation

The reliable synthesis and rigorous characterization of 12-Amino-1-dodecanol are critical for

its successful application, ensuring purity and structural integrity.
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Common Synthetic Pathway

A logical and frequently employed synthetic route involves a two-step process starting from a
commercially available precursor, 1,12-dodecanediol. This method offers high selectivity and
good yields.[1]

o Selective Monobromination: 1,12-dodecanediol is reacted with hydrobromic acid (HBr). By
controlling the stoichiometry and reaction conditions, one hydroxyl group is selectively
substituted to yield 12-bromo-1-dodecanol.[7] This intermediate is key as it differentiates the
two ends of the molecule.

e Amination: The resulting 12-bromo-1-dodecanol is then subjected to amination, where the
bromine atom is displaced by an amino group. This is typically achieved using ammonia or a
protected amine equivalent, followed by deprotection. This step yields the final product, 12-
Amino-1-dodecanol.[1]

é Synthesis Workflow

1,12-Dodecanediol - HBr (48%) Selective Amination
(HO-(CHz)12-OH) 0 Monobromination (Nucleophilic Substitution)

12-Bromo-1-dodecanol
(Br-(CH2)12-OH) T

[

:

e

12-Amino-1-dodecanol
(H2N-(CH2)12-OH)

Click to download full resolution via product page

Caption: Synthetic workflow for 12-Amino-1-dodecanol.
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Spectroscopic Characterization: A Self-Validating
System

Confirming the identity and purity of 12-Amino-1-dodecanol requires a multi-technique
spectroscopic approach. Each method provides complementary information, creating a self-
validating dataset.

NMR is the most powerful tool for elucidating the precise structure. For this molecule, the key is
to confirm the presence of the C12 chain and the terminal functional groups.

e 'H NMR (Proton NMR):

o Rationale: This technique identifies the chemical environment of all hydrogen atoms. We
expect to see distinct signals for the protons adjacent to the -OH and -NHz groups, a large
unresolved multiplet for the bulk methylene (-CHz-) chain, and signals for the protons on
the heteroatoms themselves.

o Expected Spectrum (in CDCIs):

» ~3.64 ppm (triplet): 2 protons of the -CH2- group adjacent to the hydroxyl group (-
CH20H). The triplet splitting is due to coupling with the neighboring CH=z group.

= ~2.68 ppm (triplet): 2 protons of the -CH2- group adjacent to the amino group (-
CHzNHz2). This signal is shifted downfield by the electron-withdrawing nitrogen.

= ~1.57 ppm (multiplet): Protons on the carbons beta to the functional groups.

= ~1.26 ppm (broad singlet/multiplet): A large integral representing the ~16 protons of the
central 8 methylene units of the alkyl chain. These protons are chemically similar and
overlap significantly.

» Variable (broad singlet): Protons from -OH and -NHz. Their chemical shift is highly
dependent on concentration and solvent due to hydrogen bonding and exchange.

e 1B3C NMR (Carbon NMR):
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o Rationale: This identifies all unique carbon environments. We expect to see two distinct
signals for the carbons attached to the N and O atoms, and a set of signals for the alkyl
chain carbons.

o Expected Spectrum (in CDCIs):
= ~63.1 ppm: Carbon of the -CH20H group.
» ~42.2 ppm: Carbon of the -CH2NH:z group.

» ~25.0 - 34.0 ppm: A series of peaks corresponding to the 10 other unique carbons in the
aliphatic chain.

o Rationale: IR spectroscopy is ideal for confirming the presence of specific functional groups
by identifying their characteristic vibrational frequencies. For 12-Amino-1-dodecanol, the
key is to observe stretches for O-H, N-H, and C-H bonds.

o Expected Salient Peaks:

o 3300-3400 cm~! (broad): A strong, broad absorption characteristic of O-H stretching,
broadened by hydrogen bonding. This band will likely overlap with the N-H stretching.

o 3100-3300 cm~! (medium): N-H stretching of the primary amine. This may appear as a
shoulder on the broader O-H peak.

o 2850-2960 cm™! (strong, sharp): C-H stretching vibrations of the long alkyl chain. This is
often the most intense feature in the spectrum.

o 1590-1650 cm~! (medium): N-H bending (scissoring) vibration of the primary amine.
o 1050-1150 cm1 (strong): C-O stretching vibration of the primary alcohol.
o ~1130 cm~! (weak-medium): C-N stretching vibration.

» Rationale: MS provides the molecular weight and fragmentation pattern, which serves as a
fingerprint for the molecule. Using a soft ionization technique like Electrospray lonization
(ESI) is preferable to observe the molecular ion.
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+ Expected Data (ESI-MS):

o [M+H]* lon: A prominent peak at m/z 202.36, corresponding to the protonated molecule
(C12H27NO + H*). The exact mass measurement should be consistent with the calculated
value of 202.2165.[3]

o Fragmentation: While less pronounced in ESI, fragmentation could involve the loss of
water (H20) from the alcohol or ammonia (NHs) from the amine, leading to ions at lower

m/z values.

é Characterization Workflow )

12-Amino-1-dodecanol
(Purity > 98%)
NMR Spectroscopy .
(tH and 2C) FT-IR Spectroscopy ]
Gntegrated Spectroscopic Datza
Structural Confirmation
& Purity Assessment
- J

Click to download full resolution via product page

Caption: A multi-technique workflow for structural validation.
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Part 3: Applications in Research and Drug
Development

The true value of 12-Amino-1-dodecanol lies in its application. Its bifunctional, amphiphilic
nature makes it a versatile tool in several advanced fields.

Linker Molecule in Bioconjugation and PROTACs

The orthogonal reactivity of the amino and hydroxyl groups is a key advantage. One group can
be reacted while the other is protected, and vice versa. This allows 12-Amino-1-dodecanol to
act as a flexible, lipophilic linker to connect two different molecular entities, such as a targeting
ligand and a therapeutic payload.[8] In the burgeoning field of Proteolysis Targeting Chimeras
(PROTACS), such linkers are essential for tethering a target-binding molecule to an E3 ligase-
recruiting moiety. The 12-carbon chain provides spatial separation and can enhance cell
membrane permeability.

Component of Lipid Nanoparticles (LNPs) for Drug
Delivery

Modern drug delivery, especially for nucleic acids (like mMRNA and siRNA), relies heavily on
LNPs.[9] These formulations typically consist of four lipid types: an ionizable cationic lipid, a
phospholipid, cholesterol, and a PEGylated lipid.[10]

12-Amino-1-dodecanol can serve as a foundational building block for synthesizing novel
ionizable lipids. The primary amine can be tertiary-functionalized to create a cationic/ionizable
headgroup, while the hydroxyl group can be esterified with lipid tails.[10] The properties of the
resulting ionizable lipid are critical for encapsulating the nucleic acid payload and facilitating its
endosomal escape into the cytoplasm of target cells.[11] Its C12 chain contributes to the
structural integrity of the nanopatrticle core.

Surface Modification and Surfactant Synthesis

The amino and hydroxyl groups can be used to modify surfaces, improving properties like
adhesion or biocompatibility.[2] Furthermore, it serves as a precursor for specialty surfactants
and emulsifiers. For example, ethoxylation of the alcohol group and quaternization of the amino
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group can produce cationic surfactants with unique properties for use in formulations or as
phase-transfer catalysts.[12]

Part 4: Safety and Handling

As with any chemical reagent, proper handling is paramount. Researchers should always
consult the latest Safety Data Sheet (SDS) before use.

e Hazard Identification: 12-Amino-1-dodecanol is classified as causing skin irritation (H315)
and serious eye irritation (H319).[4][8]

e Recommended Handling:

Work in a well-ventilated area or fume hood.

[¢]

o

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile
gloves, and a lab coat.

[¢]

Avoid generating dust.

o

Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere
and away from light to prevent degradation.[4]

Conclusion

12-Amino-1-dodecanol is more than just a long-chain alcohol. It is a sophisticated molecular
tool whose value is derived from the strategic placement of two distinct functional groups at the
termini of a lipophilic spacer. This structure provides a predictable platform for synthesis and
conjugation. For scientists in drug development, its potential as a component in next-
generation lipid nanoparticle delivery systems is particularly compelling. By understanding its
fundamental properties and employing rigorous characterization, researchers can confidently
leverage the unique capabilities of 12-Amino-1-dodecanol to advance their projects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015352?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

